4-(Chlorodifluoromethyl)benzo-[b]-furo-[2,3-b]-pyridin-2(1H)-one
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Overview
Description
4-(Chlorodifluoromethyl)benzo-[b]-furo-[2,3-b]-pyridin-2(1H)-one is a heterocyclic compound that features a fused benzofuran and pyridine ring system with a chlorodifluoromethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chlorodifluoromethyl)benzo-[b]-furo-[2,3-b]-pyridin-2(1H)-one typically involves multi-step organic reactions. One common approach is to start with a suitable benzofuran derivative, which undergoes halogenation to introduce the chlorodifluoromethyl group. This is followed by cyclization reactions to form the fused pyridine ring. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(Chlorodifluoromethyl)benzo-[b]-furo-[2,3-b]-pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter the chlorodifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents .
Scientific Research Applications
4-(Chlorodifluoromethyl)benzo-[b]-furo-[2,3-b]-pyridin-2(1H)-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Mechanism of Action
The mechanism of action of 4-(Chlorodifluoromethyl)benzo-[b]-furo-[2,3-b]-pyridin-2(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Chlorodifluoromethyl)benzo-[b]-furo-[2,3-b]-pyridin-2(1H)-one include other heterocyclic compounds with fused ring systems, such as:
- Thiazoloquinazolines
- Pyrazolopyrimidines
- Triazolopyrimidines
Uniqueness
What sets this compound apart is its specific combination of a benzofuran and pyridine ring system with a chlorodifluoromethyl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H6ClF2NO2 |
---|---|
Molecular Weight |
269.63 g/mol |
IUPAC Name |
4-[chloro(difluoro)methyl]-1H-[1]benzofuro[2,3-b]pyridin-2-one |
InChI |
InChI=1S/C12H6ClF2NO2/c13-12(14,15)7-5-9(17)16-11-10(7)6-3-1-2-4-8(6)18-11/h1-5H,(H,16,17) |
InChI Key |
LQIISECKMZRJIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)NC(=O)C=C3C(F)(F)Cl |
Origin of Product |
United States |
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